(2-Bromophenethoxy)(tert-butyl)dimethylsilane
Overview
Description
“(2-Bromophenethoxy)(tert-butyl)dimethylsilane” is a silane derivative . It has been used in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .
Synthesis Analysis
This compound has been used as a reagent in the synthesis of 4-(3-hydroxypropyl)-4’-methyl-2,2’-bipyridine .Molecular Structure Analysis
The molecular weight of “this compound” is 315.33 . The InChI code for this compound is 1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 .Chemical Reactions Analysis
“this compound” has been used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 315.33 and a density of 1.115 g/mL at 25 °C .Scientific Research Applications
Palladium-Catalyzed Intra/Intermolecular Cascade Cross Couplings : A study by Demircan (2014) in "Molecules" explored palladium-catalyzed intra-intermolecular cascade cross-couplings involving similar compounds. This research indicates the utility of such compounds in complex organic synthesis and the creation of novel molecules (Demircan, 2014).
Brightness Emission-Tuned Nanoparticles : Fischer, Baier, and Mecking (2013) in the "Journal of the American Chemical Society" described the use of similar compounds in the synthesis of nanoparticles. This application is significant in the development of materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Synthesis of Chiral Compounds : The synthesis and study of chiral compounds using related molecules were explored by Akther et al. (2017) in the "European Journal of Organic Chemistry." This research highlights the role of such compounds in stereochemical studies and chiral molecule synthesis (Akther et al., 2017).
Photoinitiators in Polymer Chemistry : Karahan et al. (2014) in "Journal of Photochemistry and Photobiology A-chemistry" discussed the synthesis of photoinitiators from related compounds. This application is crucial in the field of photopolymerization and material science (Karahan et al., 2014).
Palladium-Catalyzed Cross-Couplings in Aqueous Phase : DeVasher, Moore, and Shaughnessy (2004) in "The Journal of Organic Chemistry" presented the use of water-soluble alkylphosphines in palladium-catalyzed cross-couplings of aryl bromides. This study is relevant to green chemistry and sustainable chemical processes (DeVasher, Moore, & Shaughnessy, 2004).
Safety and Hazards
This compound is classified under GHS07 for safety. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it gets into the eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is known to be used as a reagent for the selective n-alkylation of 5-piperazin-1-yl-1h-indole and (1h-indol-2-yl)-piperazin-1-yl-methanone . These compounds are often involved in various biochemical reactions, suggesting that (2-Bromophenethoxy)(tert-butyl)dimethylsilane may interact with them during its mechanism of action.
Mode of Action
This compound is a silane derivative that is used in the synthesis of various compounds . It is postulated to function as an electrophile, exhibiting a propensity to react with nucleophiles such as alcohols, amines, and carboxylic acids . This interaction results in the formation of new compounds, indicating a change in the chemical structure and properties of the targets.
Biochemical Pathways
Given its role in the synthesis of various compounds, it can be inferred that it may influence a range of biochemical pathways depending on the specific targets and the resulting compounds .
Pharmacokinetics
As a silane derivative, it is known to have good thermal stability . This suggests that it may have a stable profile in biological systems, potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and the resulting compounds. Given its role in the synthesis of various compounds, it can be inferred that it may induce a range of molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to react slowly with moisture/water , suggesting that the presence of water can influence its reactivity. Furthermore, it is recommended to be stored at 2-8°C , indicating that temperature can affect its stability.
Properties
IUPAC Name |
2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIKLUHTYXQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444525 | |
Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181021-20-5 | |
Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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